Cas no 121038-34-4 (5''-(hydroxymethyl)-1',5,5,5'',9a',13',20a',22a'-octamethyl-3a',4,4'',4b',5,5',5'',6',6a',7',9',9a',13',13a',14',15',16',17',17a',18',20',20a',20b',21',22',22a'-hexacosahydro-3H,3''H-dispiro[furan-2,12'-[3,11]dioxa[8,19]diazacyclopenta[de]pentaleno[2',1':)
![5''-(hydroxymethyl)-1',5,5,5'',9a',13',20a',22a'-octamethyl-3a',4,4'',4b',5,5',5'',6',6a',7',9',9a',13',13a',14',15',16',17',17a',18',20',20a',20b',21',22',22a'-hexacosahydro-3H,3''H-dispiro[furan-2,12'-[3,11]dioxa[8,19]diazacyclopenta[de]pentaleno[2',1': structure](https://it.kuujia.com/scimg/cas/121038-34-4x500.png)
121038-34-4 structure
Nome del prodotto:5''-(hydroxymethyl)-1',5,5,5'',9a',13',20a',22a'-octamethyl-3a',4,4'',4b',5,5',5'',6',6a',7',9',9a',13',13a',14',15',16',17',17a',18',20',20a',20b',21',22',22a'-hexacosahydro-3H,3''H-dispiro[furan-2,12'-[3,11]dioxa[8,19]diazacyclopenta[de]pentaleno[2',1':
5''-(hydroxymethyl)-1',5,5,5'',9a',13',20a',22a'-octamethyl-3a',4,4'',4b',5,5',5'',6',6a',7',9',9a',13',13a',14',15',16',17',17a',18',20',20a',20b',21',22',22a'-hexacosahydro-3H,3''H-dispiro[furan-2,12'-[3,11]dioxa[8,19]diazacyclopenta[de]pentaleno[2',1': Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5''-(hydroxymethyl)-1',5,5,5'',9a',13',20a',22a'-octamethyl-3a',4,4'',4b',5,5',5'',6',6a',7',9',9a',13',13a',14',15',16',17',17a',18',20',20a',20b',21',22',22a'-hexacosahydro-3H,3''H-dispiro[furan-2,12'-[3,11]dioxa[8,19]diazacyclopenta[de]pentaleno[2',1':
- 5''-(hydroxymethyl)-1',5,5,5'',9a',13',20a',22a'-octamethyl-3a',4,4'',4b',5,5',5'',6',6a',7',9',9a',13',13a',14',15',16',17',
- 121038-34-4
- NSC 378732
- Cephalostatin 6
-
- Inchi: InChI=1S/C53H70N2O10/c1-24-30-15-38(57)44-29-12-10-27-14-35-36(19-48(27,6)31(29)16-39(45(30)44)62-52(24)41(59)21-46(3,4)64-52)54-34-13-26-9-11-28-32(49(26,7)20-37(34)55-35)17-40(58)50(8)33(28)18-43-51(50,61)25(2)53(63-43)42(60)22-47(5,23-56)65-53/h16,18,24-28,30,32,38,40-43,56-61H,9-15,17,19-23H2,1-8H3
- Chiave InChI: GPCYNOXHQAAREG-UHFFFAOYSA-N
- Sorrisi: CC1C2CC(C3=C4CCC5CC6=C(CC5(C4=CC(=C23)OC17C(CC(O7)(C)C)O)C)N=C8CC9CCC1C(C9(CC8=N6)C)CC(C2(C1=CC1C2(C(C2(O1)C(CC(O2)(C)CO)O)C)O)C)O)O
Proprietà calcolate
- Massa esatta: 894.5033
- Massa monoisotopica: 894.50304643g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 65
- Conta legami ruotabili: 1
- Complessità: 2020
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 19
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.2
- Superficie polare topologica: 184Ų
Proprietà sperimentali
- PSA: 184.08
5''-(hydroxymethyl)-1',5,5,5'',9a',13',20a',22a'-octamethyl-3a',4,4'',4b',5,5',5'',6',6a',7',9',9a',13',13a',14',15',16',17',17a',18',20',20a',20b',21',22',22a'-hexacosahydro-3H,3''H-dispiro[furan-2,12'-[3,11]dioxa[8,19]diazacyclopenta[de]pentaleno[2',1': Letteratura correlata
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
121038-34-4 (5''-(hydroxymethyl)-1',5,5,5'',9a',13',20a',22a'-octamethyl-3a',4,4'',4b',5,5',5'',6',6a',7',9',9a',13',13a',14',15',16',17',17a',18',20',20a',20b',21',22',22a'-hexacosahydro-3H,3''H-dispiro[furan-2,12'-[3,11]dioxa[8,19]diazacyclopenta[de]pentaleno[2',1':) Prodotti correlati
- 1246636-56-5(3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid)
- 1804462-25-6(Methyl 4-amino-5-(difluoromethyl)-3-nitropyridine-2-carboxylate)
- 2034556-22-2(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine)
- 1806039-41-7(2-Hydroxy-6-methoxy-5-(trifluoromethoxy)pyridine-3-acetonitrile)
- 160728-76-7(S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt)
- 2175979-08-3(2-methyl(6-methylpyrimidin-4-yl)aminocyclobutan-1-ol)
- 1000342-77-7(6-Nitro-5-azaindole)
- 17265-25-7(sodium 2-methylpentanoate)
- 19824-59-0(Methanamine,N-methyl-, tantalum(5+) salt (5:1))
- 1806602-45-8(2-(3-Chloro-2-oxopropyl)-6-nitromandelic acid)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
